

Spectroscopic Profile of 3-(2-Iodophenylamino)propanoic acid: A Technical Guide

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Compound of Interest		
Compound Name:	3-(2-lodophenylamino)propanoic acid	
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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **3-(2-lodophenylamino)propanoic acid**, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. The information herein is intended to serve as a reference for characterization, quality control, and further research involving this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(2-lodophenylamino)propanoic acid**. These predictions are derived from the known spectral properties of analogous structures, including 2-iodoaniline, N-phenyl-beta-alanine, and other related propanoic acid derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Notes
~7.7	d	1H	Ar-H	Aromatic proton ortho to iodine, deshielded.
~7.2	t	1H	Ar-H	Aromatic proton para to iodine.
~6.7	d	1H	Ar-H	Aromatic proton ortho to amino group.
~6.6	t	1H	Ar-H	Aromatic proton meta to iodine.
~4.5-5.5	br s	1H	N-H	Broad singlet, chemical shift can vary with concentration and solvent.
~3.5	t	2H	-CH2-N	Triplet, adjacent to the NH group.
~2.7	t	2H	-CH ₂ -C=O	Triplet, adjacent to the carbonyl group.
>10	br s	1H	СООН	Very broad singlet, characteristic of a carboxylic acid proton; may not be observed in all deuterated solvents.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Assignment	Notes
~175	C=O	Carboxylic acid carbonyl carbon.
~147	Ar-C	Aromatic carbon attached to the nitrogen atom.
~139	Ar-C	Aromatic carbon ortho to iodine.
~129	Ar-C	Aromatic carbon para to iodine.
~120	Ar-C	Aromatic carbon meta to iodine.
~115	Ar-C	Aromatic carbon ortho to the amino group.
~87	Ar-C	Aromatic carbon attached to the iodine atom (ipso-carbon).
~42	-CH ₂ -N	Aliphatic carbon attached to nitrogen.
~34	-CH2-C=O	Aliphatic carbon adjacent to the carbonyl group.

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)



Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3350	Medium	N-H stretch
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch
~1710	Strong	C=O stretch (Carboxylic acid)
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1520	Medium	N-H bend
~1300	Medium	C-N stretch
~750	Strong	C-I stretch & Aromatic C-H out- of-plane bend

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z	lon
292.98	[M+H] ⁺
314.96	[M+Na]+
247.98	[M-COOH]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for the analysis of a solid organic compound like **3-(2-lodophenylamino)propanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.
- Data Processing: Process the raw data using appropriate NMR software. This includes
 Fourier transformation, phase correction, baseline correction, and referencing the chemical
 shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- 2.2.1. Attenuated Total Reflectance (ATR) FTIR
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.



- Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

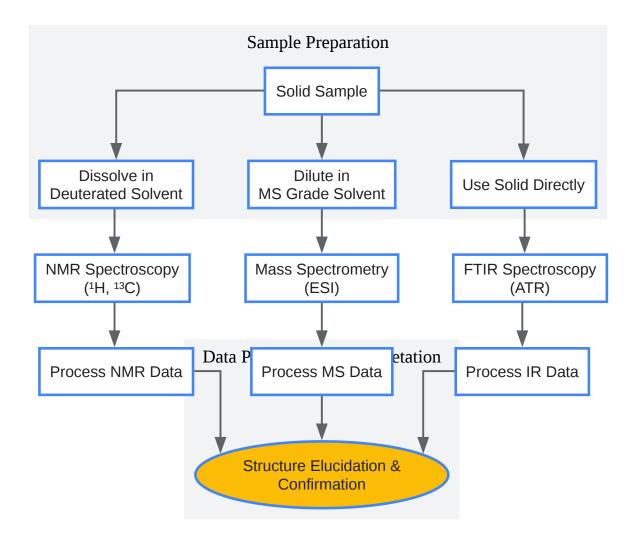
Mass Spectrometry (MS)

- 2.3.1. Electrospray Ionization (ESI) Mass Spectrometry
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 μg/mL.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
- Data Acquisition:
 - \circ Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
 - Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
 - Typical ESI source parameters: capillary voltage of 3.5 kV, cone voltage of 30 V, and a source temperature of 120°C.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]+) and other relevant adducts or fragments.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.





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Caption: General workflow for the spectroscopic analysis of a solid organic compound.

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